Cas no 773853-92-2 (2-bromo-4-fluoro-benzenethiol)

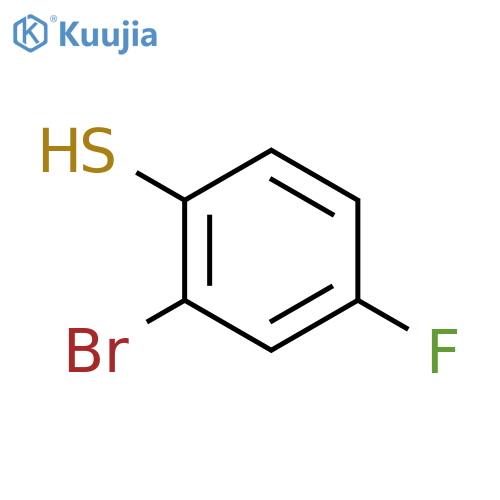

2-bromo-4-fluoro-benzenethiol structure

商品名:2-bromo-4-fluoro-benzenethiol

CAS番号:773853-92-2

MF:C6H4BrFS

メガワット:207.063363075256

MDL:MFCD09475472

CID:1784222

PubChem ID:26597085

2-bromo-4-fluoro-benzenethiol 化学的及び物理的性質

名前と識別子

-

- 2-bromo-4-fluoro-benzenethiol

- 2-Bromo-4-fluorobenzenethiol

- Benzenethiol, 2-bromo-4-fluoro-

- LogP

- 2-Bromo-4-fluorothiophenol

- MFCD09475472

- 2-bromo-4-fluorothiophenol, AldrichCPR

- PS-11924

- DB-364788

- SCHEMBL437603

- 2-bromo-4-fluoro-thiophenol

- EN300-673735

- 2-Bromo-4-fluorobenzene-1-thiol

- CS-0217074

- AKOS030234129

- AT20837

- DTXSID10650171

- GVFIOEXUIFLGOW-UHFFFAOYSA-N

- 773853-92-2

- YFB85392

-

- MDL: MFCD09475472

- インチ: InChI=1S/C6H4BrFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H

- InChIKey: GVFIOEXUIFLGOW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1F)Br)S

計算された属性

- せいみつぶんしりょう: 205.92011g/mol

- どういたいしつりょう: 205.92011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 1Ų

2-bromo-4-fluoro-benzenethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-673735-0.1g |

2-bromo-4-fluorobenzene-1-thiol |

773853-92-2 | 95% | 0.1g |

$72.0 | 2023-03-11 | |

| Enamine | EN300-673735-10.0g |

2-bromo-4-fluorobenzene-1-thiol |

773853-92-2 | 95% | 10.0g |

$1123.0 | 2023-03-11 | |

| abcr | AB403770-1 g |

2-Bromo-4-fluorothiophenol; . |

773853-92-2 | 1 g |

€351.30 | 2023-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287744-10g |

2-Bromo-4-fluorobenzene-1-thiol |

773853-92-2 | 97% | 10g |

¥24753.00 | 2024-07-28 | |

| Enamine | EN300-673735-0.05g |

2-bromo-4-fluorobenzene-1-thiol |

773853-92-2 | 95% | 0.05g |

$48.0 | 2023-03-11 | |

| 1PlusChem | 1P00G501-5g |

2-Bromo-4-fluorothiophenol |

773853-92-2 | 97% | 5g |

$733.00 | 2025-02-27 | |

| abcr | AB403770-1g |

2-Bromo-4-fluorothiophenol; . |

773853-92-2 | 1g |

€351.30 | 2025-02-18 | ||

| abcr | AB403770-5g |

2-Bromo-4-fluorothiophenol; . |

773853-92-2 | 5g |

€1058.10 | 2025-02-18 | ||

| A2B Chem LLC | AH52177-250mg |

2-Bromo-4-fluorothiophenol |

773853-92-2 | 97% | 250mg |

$105.00 | 2024-04-19 | |

| 1PlusChem | 1P00G501-250mg |

2-Bromo-4-fluorothiophenol |

773853-92-2 | 97% | 250mg |

$142.00 | 2025-02-27 |

2-bromo-4-fluoro-benzenethiol 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

773853-92-2 (2-bromo-4-fluoro-benzenethiol) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:773853-92-2)2-bromo-4-fluoro-benzenethiol

清らかである:99%

はかる:5g

価格 ($):862.0